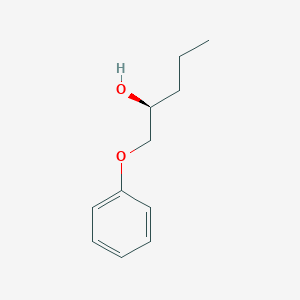

(S)-1-Phenoxypentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-Phenoxypentan-2-ol is an organic compound characterized by a phenoxy group attached to a pentan-2-ol backbone. This chiral molecule is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenoxypentan-2-ol typically involves the reaction of phenol with a suitable pentan-2-ol derivative under controlled conditions. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base such as sodium hydride, followed by reaction with a halogenated pentan-2-ol derivative. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenoxypentan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles like halides, cyanides, or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

(S)-1-Phenoxypentan-2-ol has been investigated for its potential as a bioactive compound in drug development. Its enantiomeric purity is crucial for pharmacological activity, making it a candidate for further exploration in designing therapeutic agents targeting various diseases.

Case Study:

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4) . This suggests that this compound could be explored for similar therapeutic effects.

Agrochemicals

Pesticide Formulation:

The compound can serve as an active ingredient or a solvent in pesticide formulations. Its ability to enhance the solubility of active ingredients may improve the efficacy of agrochemical products.

Case Study:

In studies focusing on plant protection, compounds with phenoxy groups have shown increased effectiveness against pests due to their ability to penetrate plant tissues more efficiently . This characteristic can be leveraged to develop more effective agricultural chemicals.

Organic Synthesis

Synthetic Intermediates:

this compound is valuable as an intermediate in organic synthesis. It can participate in various reactions, such as alkylation and acylation, to produce more complex molecules.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Reacts with alkyl halides to form ethers | |

| Acylation | Forms esters with carboxylic acids | |

| Coupling Reactions | Participates in cross-coupling reactions |

Flavor and Fragrance Industry

Fragrance Components:

Due to its pleasant odor profile, this compound can be utilized in the flavor and fragrance industry as a scenting agent.

Case Study:

A study noted that similar phenolic compounds have been successfully incorporated into perfumes and cosmetics, enhancing their aromatic properties while providing stability against degradation .

Mechanism of Action

The mechanism of action of (S)-1-Phenoxypentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

1-Phenoxy-2-propanol: Similar structure but with a shorter carbon chain.

2-Phenoxyethanol: Contains a phenoxy group attached to an ethylene glycol backbone.

Phenoxyacetic acid: Features a phenoxy group attached to an acetic acid moiety.

Uniqueness: (S)-1-Phenoxypentan-2-ol is unique due to its chiral nature and the presence of both a phenoxy group and a pentan-2-ol backbone. This combination allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Phenoxypentan-2-ol, and how is enantiomeric purity achieved?

Methodological Answer:

- Reduction of 1-Phenoxypentan-2-one :

- React 1-phenoxypentan-2-one with NaBH₄ in methanol (1.5 equiv, 5 mL solvent per 0.55 mmol substrate) to yield racemic 1-phenoxypentan-2-ol. Purify via flash chromatography (96:4 pet ether/EtOAc) .

- Asymmetric Catalysis : Use [(R,R)-Teth-TsDpenRuCl] (1 mol%) in dichloromethane with formic acid/triethylamine (FA/TEA) for enantioselective reduction. Achieves 92% yield and 38.2% enantiomeric excess (ee) for the (S)-enantiomer. Monitor optical rotation ([α]D²⁵ +7.5° in CHCl₃) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR Analysis :

- Polarimetry : Measure specific rotation ([α]D) at 25°C (e.g., +7.5° for 38.2% ee) to quantify enantiomeric excess .

Q. What chromatographic methods are recommended for purity analysis?

Methodological Answer:

- Gas Chromatography (GC) :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis?

Methodological Answer:

- Variables to Test :

- Catalyst Loading : Screen 0.5–2 mol% [(R,R)-Teth-TsDpenRuCl] to balance cost and efficiency.

- Solvent Effects : Compare dichloromethane vs. toluene or THF for polarity-driven enantioselectivity.

- Temperature : Conduct reactions at 0°C, 25°C, and 40°C to assess kinetic vs. thermodynamic control.

- Additives : Introduce chiral ligands (e.g., BINAP) to enhance stereochemical outcomes .

Q. How can researchers resolve contradictions in reported enantiomeric excess values?

Methodological Answer:

- Cross-Validation :

- Statistical Analysis : Apply Bland-Altman plots to assess inter-method variability .

Q. What strategies exist for scaling up this compound synthesis while maintaining stereochemical control?

Methodological Answer:

- Continuous Flow Reactors :

- Improve mixing and heat transfer for asymmetric reductions.

- Use immobilized catalysts on silica supports to enhance recyclability.

- Process Analytical Technology (PAT) :

Q. How can degradation products of this compound be analyzed under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing :

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2S)-1-phenoxypentan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8,10,12H,2,6,9H2,1H3/t10-/m0/s1 |

InChI Key |

NNZSIEVRBBZXBJ-JTQLQIEISA-N |

Isomeric SMILES |

CCC[C@@H](COC1=CC=CC=C1)O |

Canonical SMILES |

CCCC(COC1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.